molecular formula C13H14F3NO3S2 B2551407 3,3,3-trifluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)propane-1-sulfonamide CAS No. 2034499-23-3

3,3,3-trifluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)propane-1-sulfonamide

Cat. No.: B2551407
CAS No.: 2034499-23-3
M. Wt: 353.37
InChI Key: GHHMKYAVTFZAAQ-UHFFFAOYSA-N
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Description

3,3,3-trifluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C13H14F3NO3S2 and its molecular weight is 353.37. The purity is usually 95%.
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Biological Activity

The compound 3,3,3-trifluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)propane-1-sulfonamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H12F3N1O3S2C_{12}H_{12}F_3N_1O_3S_2, with a molecular weight of 339.4 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical factors for pharmaceutical applications .

Biological Activity

1. Mechanism of Action:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonamide functional group plays a crucial role in competitive inhibition of enzymes involved in inflammatory processes, similar to other sulfonamide derivatives . The compound's structure allows it to potentially inhibit neutrophil elastase and other proteases, which are significant in diseases characterized by excessive inflammation.

2. Enzyme Inhibition Studies:
Research indicates that derivatives of this compound exhibit significant enzyme inhibition. For instance, molecular docking studies have shown promising binding affinities with target enzymes involved in inflammatory pathways. This suggests that the compound could be developed as a therapeutic agent for conditions such as chronic obstructive pulmonary disease (COPD) and other inflammatory disorders .

Research Findings

Case Studies:
Several studies have evaluated the biological activity of compounds structurally similar to this compound:

  • Study on Anti-Tubercular Activity: A related study focused on benzothiazole-based compounds demonstrated that certain derivatives exhibited significant anti-tubercular activity against Mycobacterium tuberculosis with MIC values comparable to standard treatments . This highlights the potential for developing similar compounds targeting bacterial infections.
  • Sulfonamide Derivatives: Sulfonamides have been extensively studied for their antibacterial properties. They act by inhibiting bacterial folate synthesis, which is essential for DNA replication . Given that our compound contains a sulfonamide group, it may also exhibit antibacterial properties.

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityTarget EnzymeReference
This compoundNeutrophil elastase inhibitorNeutrophil elastase
Benzothiazole DerivativeAnti-tubercularMtb H37Rv
SulfamethazineAntibacterialDihydropteroate synthase

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Thiophene and Furan Moieties: These can be synthesized through various coupling reactions.
  • Introduction of Trifluoromethyl Group: This can be achieved via nucleophilic substitution reactions using trifluoropropyl halides.
  • Sulfonamide Formation: The final step involves introducing the sulfonamide group through a sulfonylation reaction under basic conditions.

Properties

IUPAC Name

3,3,3-trifluoro-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO3S2/c14-13(15,16)5-8-22(18,19)17-6-3-11-1-2-12(21-11)10-4-7-20-9-10/h1-2,4,7,9,17H,3,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHMKYAVTFZAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CC=C(S2)CCNS(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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